molecular formula C31H26N2O4 B1193603 SIRT1-IN-4bb

SIRT1-IN-4bb

Katalognummer: B1193603
Molekulargewicht: 490.56
InChI-Schlüssel: OFAGDCPOQQUBSE-KQWNVCNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SIRT1-IN-4bb is a SIRT1 inhibitor which partially induces apoptosis in HCT116 human colon carcinoma cells by activating p53.

Wissenschaftliche Forschungsanwendungen

SIRT1-IN-4bb in Cancer Treatment

This compound, a novel inhibitor of human SIRT1, has shown significant potential in the treatment of colon cancer. In a study by Ghosh et al. (2017), it was demonstrated that this compound effectively induces apoptosis in HCT116 human colon carcinoma cells. This effect is achieved partially through the activation of p53, suggesting a promising avenue for the development of novel, non-toxic epigenetic therapeutics for colon cancer.

Role in Aging and Cellular Reprogramming

The role of SIRT1, and by extension its inhibitors like this compound, in aging and cancer, as well as in cellular reprogramming, has been a focus of research. Ong and Ramasamy (2018) highlighted the SIRT1-p53 pathway's significant involvement in these processes. The study emphasized the regulatory axis of SIRT1-p53 and its implications in the control of cell cycle, metabolism, and differentiation. This research underscores the potential of this compound in manipulating these pathways for therapeutic purposes.

SIRT1 in DNA Damage Response and Cancer

SIRT1's role in DNA damage response and its implications in cancer have been extensively studied. Alves-Fernandes and Jasiulionis (2019) discussed the dual role of SIRT1 as both a tumor suppressor and promoter. Inhibitors like this compound could potentially modulate this dual role, offering new avenues in cancer therapy by targeting specific pathways regulated by SIRT1.

SIRT1 in Neurological Diseases

Research by Fujita and Yamashita (2018) highlighted the role of SIRT1 in the neuroendocrine system and its implications in neurodegenerative diseases. SIRT1 modulates various key targets, including transcription factors, and has roles in aging, cell survival, and metabolism. The inhibition of SIRT1, as with this compound, could provide insights into the treatment and understanding of neurological conditions.

SIRT1 in Ischemic Diseases

The role of SIRT1 in ischemic diseases, particularly cerebral ischemia, has also been explored. Yang et al. (2013) summarized the protective effects of SIRT1 in cerebral ischemia, suggesting that this compound could play a role in modulating these effects, offering potential therapeutic targets.

SIRT1 in Metabolic Disorders

The connection between SIRT1 and metabolic disorders has been established, with Zhou et al. (2012) demonstrating that SIRT1 is a potential therapeutic target for combating insulin resistance and type 2 diabetes. Inhibiting SIRT1 with compounds like this compound could provide a new strategy for treating these conditions.

SIRT1 in Immune Regulation and Transplantation

SIRT1's contributions to immune functions, particularly in T-cell functions, have been studied by Beier et al. (2011). Their research found that targeting SIRT1 promoted the expression of Foxp3, a key factor in T-regulatory cells, and increased their suppressive functions. This indicates that this compound could have significant implications in the field of autoimmunity and transplantation.

Eigenschaften

Molekularformel

C31H26N2O4

Molekulargewicht

490.56

IUPAC-Name

(Z)-4-(3-(2-(2,4-Dihydroxy-3-methylphenyl)-2-phenylvinyl)-6-methylquinoxalin-2-yl)-2-methylbenzene-1,3-diol

InChI

InChI=1S/C31H26N2O4/c1-17-9-12-24-25(15-17)32-26(29(33-24)22-11-14-28(35)19(3)31(22)37)16-23(20-7-5-4-6-8-20)21-10-13-27(34)18(2)30(21)36/h4-16,34-37H,1-3H3/b23-16-

InChI-Schlüssel

OFAGDCPOQQUBSE-KQWNVCNZSA-N

SMILES

OC1=CC=C(C2=NC3=CC=C(C)C=C3N=C2/C=C(C4=CC=C(O)C(C)=C4O)/C5=CC=CC=C5)C(O)=C1C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SIRT1IN-4bb;  SIRT1-IN4bb;  SIRT1IN4bb;  SIRT1 IN-4bb;  SIRT1-IN 4bb

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SIRT1-IN-4bb
Reactant of Route 2
SIRT1-IN-4bb
Reactant of Route 3
SIRT1-IN-4bb
Reactant of Route 4
SIRT1-IN-4bb
Reactant of Route 5
Reactant of Route 5
SIRT1-IN-4bb
Reactant of Route 6
SIRT1-IN-4bb

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.